Dabigatran etexilate benzenesulfonate
Description
Structure
2D Structure
Properties
CAS No. |
1019206-65-5 |
|---|---|
Molecular Formula |
C40H47N7O8S |
Molecular Weight |
785.9 g/mol |
IUPAC Name |
benzenesulfonic acid;ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5.C6H6O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;7-10(8,9)6-4-2-1-3-5-6/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1-5H,(H,7,8,9) |
InChI Key |
BRDBLWXHNQWIEG-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Molecular Pharmacology and Target Engagement of Dabigatran
Mechanisms of Thrombin Inhibition by Dabigatran (B194492) (Active Moiety)
Dabigatran exerts its anticoagulant effect by directly inhibiting thrombin (also known as Factor IIa), a key serine protease in the coagulation cascade. nih.govnih.gov This inhibition is competitive and reversible, preventing the thrombin-mediated conversion of fibrinogen to fibrin (B1330869), thereby blocking thrombus formation. nih.govnih.gov Dabigatran is effective against both free and clot-bound thrombin. nih.gov
Direct Binding Kinetics and Thermodynamics to Thrombin
The interaction between dabigatran and thrombin is characterized by rapid association and dissociation, consistent with its reversible inhibitory action. Surface plasmon resonance (SPR) studies have elucidated the kinetics of this binding. While specific numerical values for association (k_on) and dissociation (k_off) rates are not consistently reported across all literature, the high affinity of dabigatran for thrombin is evident from its low nanomolar inhibition constant (Ki). nih.gov
Studies have shown that the binding of dabigatran to the active site of thrombin can induce allosteric changes at the exosites, which can modulate thrombin's interaction with other substrates. For instance, dabigatran has been observed to modestly accelerate the dissociation of thrombin from fibrin clots. nih.gov The thermodynamics of this interaction are primarily driven by nonpolar, hydrophobic interactions. rcsb.org
Interaction with Exosite I and the Active Site of Thrombin
Dabigatran primarily binds to the active site of the thrombin molecule, effectively blocking its catalytic function. nih.govnih.gov This direct interaction prevents thrombin from cleaving its substrates, such as fibrinogen and protease-activated receptors (PARs). nih.govnih.gov
Interestingly, while dabigatran occupies the active site, it does not preclude the interaction of thrombin's exosite I with other molecules. nih.govnih.gov Exosite I is a positively charged region on the thrombin surface that is crucial for binding to various substrates and cofactors, including fibrin and PAR-1. nih.gov Research has shown that even when catalytically inactivated by dabigatran, the thrombin-dabigatran complex can still bind to PAR-1 via exosite I. nih.govresearchgate.net This interaction, while not leading to proteolytic activation of the receptor, can still trigger cellular signaling pathways and may have implications for vascular integrity. nih.govresearchgate.net
Structural Basis of Dabigatran-Thrombin Complex Formation
The structural basis of the interaction between dabigatran and human α-thrombin has been elucidated through X-ray crystallography, with the complex structure available in the Protein Data Bank under the accession code 1KTS. rcsb.orgresearchgate.net The analysis of this structure reveals that dabigatran binds in a non-covalent manner to the active site of thrombin.
The benzamidine (B55565) moiety of dabigatran occupies the S1 specificity pocket of thrombin, forming key hydrogen bonds and salt bridges with surrounding amino acid residues, which mimics the natural substrate's arginine side chain. The rest of the dabigatran molecule extends into the active site cleft, making several hydrophobic and van der Waals interactions with the protein. These interactions collectively contribute to the high affinity and specificity of dabigatran for thrombin. rcsb.org
Specificity and Selectivity Profile in Enzyme Inhibition Assays
Dabigatran demonstrates a high degree of selectivity for thrombin over other related serine proteases involved in hemostasis and digestion. This selectivity is crucial for minimizing off-target effects.
Inhibition of Other Serine Proteases (e.g., Factor Xa, Trypsin)
Enzyme inhibition assays have shown that dabigatran is a significantly less potent inhibitor of other serine proteases such as Factor Xa, trypsin, and plasmin when compared to its potent inhibition of thrombin. nih.govresearchgate.net This high selectivity ensures that the anticoagulant effect is primarily targeted at the final step of the common coagulation pathway.
Enzymatic Inhibition Constants (Ki, IC50) for Dabigatran
The potency of dabigatran as an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values highlight the high affinity of dabigatran for thrombin.
Table 1: Enzymatic Inhibition Constants of Dabigatran for Various Serine Proteases
| Protease | Ki (nmol/L) | IC50 (nmol/L) |
|---|---|---|
| Thrombin | 4.5 ± 0.2 nih.gov | 9.3 |
| Factor Xa | 3760 ± 20 nih.gov | >10000 |
| Trypsin | 50.3 ± 0.3 nih.gov | - |
| Plasmin | 1695 ± 50 nih.gov | - |
| tPA | 45360 ± 10 nih.gov | - |
(Data sourced from in vitro studies)
Table 2: IC50 of Dabigatran for Inhibition of Thrombin Binding to Platelets| Parameter | IC50 (nM) |
|---|---|
| Inhibition of Thrombin Binding | 118 nih.gov |
(Data sourced from flow cytometry analysis)
Modulation of Coagulation Cascade Components by Dabigatran (In Vitro Models)
Dabigatran is the active form of its prodrug, dabigatran etexilate, and functions as a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa). nih.govyoutube.comnih.gov By binding directly to the active site of the thrombin molecule, dabigatran blocks its enzymatic activity, which is a critical step in the coagulation cascade. wordpress.comnih.govyoutube.com This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, thereby impeding the formation of a thrombus. youtube.comnih.govdrugbank.com Dabigatran is effective against both free thrombin circulating in the plasma and thrombin that is already bound to a fibrin clot. wordpress.comnih.govlabgids.be
In vitro studies demonstrate that dabigatran produces a concentration-dependent anticoagulant effect. nih.gov Its impact is measurable across various standard coagulation assays. For instance, in human platelet-poor plasma (PPP), dabigatran has been shown to double the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and ecarin clotting time (ECT) at specific concentrations. nih.govresearchgate.net The thrombin time (TT) is particularly sensitive to the presence of dabigatran. wordpress.comyoutube.com
Dabigatran's direct inhibition of thrombin significantly affects the dynamics and structure of fibrin clot formation in in vitro models. nih.gov By preventing the cleavage of fibrinogen, dabigatran directly delays the initiation of clotting. researchgate.net Turbidimetric assays, which measure fibrin formation, show that in the presence of dabigatran, the time to clot formation (lag time) is prolonged and the rate of clot formation is reduced compared to controls. tandfonline.com
Thromboelastography (TEG), an assay that assesses the global viscoelastic properties of a clot, confirms these findings. In in vitro studies using human plasma, dabigatran leads to a slower onset of clotting, a reduced speed of clot strengthening, and ultimately, weaker clots. nih.gov Furthermore, scanning electron microscopy reveals that clots formed in the presence of dabigatran are more porous and are composed of thicker fibrin fibers compared to normal clots. nih.gov
The compound's influence extends to the permeability of the fibrin network. Dabigatran may attenuate the cross-linking of fibrin fibers by inhibiting thrombin-induced activation of Factor XIII, which results in a less dense fibrin network. tandfonline.com In vitro experiments have also highlighted that dabigatran can lead to falsely reduced fibrinogen concentration measurements when using assays with low thrombin concentrations, an effect seen even at trough drug levels. labgids.beresearchgate.net
Table 1: Effect of Dabigatran on In Vitro Coagulation Parameters
| Parameter | Assay | Observed Effect of Dabigatran | Reference(s) |
| Clotting Time | Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | nih.govresearchgate.net |
| Prothrombin Time (PT) | Concentration-dependent prolongation | nih.govresearchgate.net | |
| Ecarin Clotting Time (ECT) | Concentration-dependent prolongation | nih.govresearchgate.net | |
| Thrombin Time (TT) | Highly sensitive, significant prolongation | wordpress.comyoutube.com | |
| Clot Formation | Turbidimetric Assay | Prolonged lag time, reduced clot formation rate | tandfonline.com |
| Clot Strength | Thromboelastography (TEG) | Slower onset, reduced speed, weaker clots | nih.gov |
| Clot Structure | Scanning Electron Microscopy (SEM) | More porous network, thicker fibrin fibers | nih.gov |
Thrombin is the most potent physiological agonist for platelet activation. thieme-connect.com Dabigatran demonstrates potent, concentration-dependent inhibition of thrombin-induced platelet aggregation. nih.govthieme-connect.com The concentration of dabigatran required to inhibit 50% of thrombin-induced platelet aggregation (IC50) has been reported to be 10 nM, a value comparable to its thrombin inhibition constant (Ki) of 4.5 nM. nih.govthieme-connect.com This highlights the specific mechanism of action, where the anticoagulant effects are directly attributable to thrombin inhibition. thieme-connect.com
Importantly, dabigatran's inhibitory action is highly selective. In vitro studies have shown that it has no significant inhibitory effect on platelet aggregation induced by other agonists such as arachidonic acid, collagen, or adenosine (B11128) diphosphate (B83284) (ADP), even at high concentrations. thieme-connect.comnih.gov However, because it interferes with thrombin generation, it indirectly delays platelet aggregation that is secondary to coagulation activation. nih.gov
Recent research has uncovered a novel mechanism beyond the blockage of the active site; dabigatran also dose-dependently inhibits the binding of thrombin to platelets. d-nb.inforesearchgate.net Flow cytometry, microscale thermophoresis (MST), and surface plasmon resonance (SPR) studies have confirmed this effect. d-nb.info The IC50 for inhibiting thrombin binding to platelets was found to be 118 nM, which is proximate to clinically relevant plasma concentrations. d-nb.info This inhibition of binding contributes to the reduction in platelet activation, as measured by P-selectin exposure and fibrinogen binding. d-nb.info
Table 2: In Vitro Effects of Dabigatran on Platelet Function
| Parameter | Method/Agonist | Observed Effect of Dabigatran | IC50 Value | Reference(s) |
| Platelet Aggregation | Thrombin-induced | Potent, concentration-dependent inhibition | 10 nM | nih.govthieme-connect.com |
| Arachidonic Acid, Collagen, ADP | No inhibitory effect | Not Applicable | thieme-connect.com | |
| Thrombin Binding | Flow Cytometry, MST, SPR | Dose-dependent inhibition of thrombin binding to platelets | 118 nM | d-nb.info |
| Platelet Activation | P-selectin exposure | Inhibition | 126 nM | d-nb.info |
| Fibrinogen binding | Inhibition | 185 nM | d-nb.info |
Cellular Mechanisms of Action (Non-Clinical Cell Models)
Thrombin can contribute to vascular dysfunction by activating protease-activated receptors (PARs) on endothelial cells. nih.gov In non-clinical models using human and murine endothelial cells, dabigatran has demonstrated protective effects against thrombin-induced endothelial injury. Thrombin exposure increases the permeability of brain endothelial cell monolayers in vitro, an effect that is completely abrogated by pre-treatment with dabigatran. nih.govjacc.org
In human umbilical endothelial cells (HUVECs), thrombin has been shown to increase the expression of inflammatory molecules such as monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule-1 (ICAM-1). nih.gov The administration of dabigatran can decrease the expression of these inflammatory molecules. nih.gov Furthermore, thrombin impairs endothelial function by decreasing the phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme for vasodilation. nih.gov Dabigatran has been shown to attenuate this effect, suggesting it can help preserve endothelial function in the face of excess thrombin. nih.gov
Thrombin is known to be a mitogen that can stimulate the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis. nih.gov In a similar context of cellular proliferation and tissue remodeling, studies on human lung fibroblasts (myofibroblasts) provide insight into dabigatran's potential effects. Thrombin induces a myofibroblast phenotype and stimulates proliferation, as well as the production of type I collagen and connective tissue growth factor (CTGF). nih.gov
In vitro, dabigatran at various concentrations inhibited these thrombin-induced profibrotic events in normal lung fibroblasts. nih.govresearchgate.net It was shown to inhibit cell proliferation, the expression and organization of alpha-smooth muscle actin (α-SMA), and the production of collagen and CTGF. nih.gov When applied to scleroderma lung myofibroblasts, which exhibit a persistently activated phenotype, dabigatran significantly reduced the production of α-SMA, CTGF, and type I collagen. nih.gov These findings suggest that by inhibiting thrombin, dabigatran can restrain the proliferation and fibrotic activity of mesenchymal cells like smooth muscle cells and fibroblasts. nih.gov
Mechanistic Pharmacokinetics of Dabigatran Etexilate Benzenesulfonate and Dabigatran
Prodrug Activation and Hydrolysis Pathways
Dabigatran (B194492) etexilate is a double prodrug that was designed to enhance the oral bioavailability of its active form, dabigatran. nih.govebi.ac.uknih.gov The conversion from the inactive prodrug to the active thrombin inhibitor is a rapid, two-step metabolic process driven by esterase-catalyzed hydrolysis. nih.govresearchgate.netnih.govwordpress.com This activation occurs pre-systemically in locations such as the intestine and liver. researchgate.networdpress.com Notably, this metabolic activation is independent of the cytochrome P450 enzyme system, which is a common pathway for many other drugs. nih.govnih.gov
Role of Esterases (e.g., Carboxylesterase 1) in Hydrolysis
The hydrolysis of dabigatran etexilate is mediated by two key enzymes: human carboxylesterase-1 (CES1) and human carboxylesterase-2 (CES2). nih.govnih.gov These enzymes exhibit distinct tissue distribution, with CES1 being predominantly found in the liver and CES2 in the small intestine. nih.govresearchgate.net This distribution dictates the primary metabolic pathway for the prodrug's activation.
Dabigatran etexilate possesses two hydrolyzable moieties: an ethyl ester and a carbamate (B1207046) ester. nih.govresearchgate.net CES1 preferentially hydrolyzes the ethyl ester, while CES2 targets the carbamate ester. nih.gov This specificity leads to two potential activation pathways involving two intermediate metabolites, M1 and M2. nih.govdrugbank.com
Pathway 1 (Major): Following oral administration, dabigatran etexilate is first metabolized by intestinal CES2, which hydrolyzes the carbamate group to form the intermediate metabolite M2 (BIBR 0951). drugbank.comcornell.edu This intermediate is then absorbed and transported to the liver, where hepatic CES1 hydrolyzes the ethyl ester group to yield the active compound, dabigatran. drugbank.comcornell.eduresearchgate.net This sequential process, starting with intestinal CES2, is considered the predominant pathway for dabigatran formation. drugbank.comcornell.edu
Pathway 2 (Minor): Alternatively, dabigatran etexilate can be absorbed and first metabolized by hepatic CES1 to form the intermediate M1 (BIBR 1087). drugbank.comnih.gov Subsequently, CES2 acts on M1 to produce dabigatran. drugbank.com
In vitro studies using human liver and intestinal fractions have confirmed that both CES1 and CES2 are essential for the efficient conversion of the prodrug to dabigatran. nih.gov Incubations containing both enzymes showed significantly higher rates of dabigatran formation than incubations with either enzyme alone. nih.gov
Enzymatic Kinetics of Prodrug Conversion to Dabigatran
The enzymatic kinetics of the initial hydrolysis steps of dabigatran etexilate by recombinant human CES1 and CES2 have been characterized. Studies show that CES2 has a higher affinity (lower Km) for dabigatran etexilate compared to CES1. cornell.edu However, the maximal rate of metabolism (Vmax) is substantially higher for CES1. cornell.edu
The kinetic parameters for the formation of the two primary intermediate metabolites are detailed below.
| Enzyme | Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein) | Source |
|---|---|---|---|---|
| Carboxylesterase 1 (CES1) | M1 (BIBR 1087) | 24.9 ± 2.9 | 676 ± 26 | cornell.edu |
| Carboxylesterase 2 (CES2) | M2 (BIBR 0951) | 5.5 ± 0.8 | 71.1 ± 2.4 | cornell.edu |
Absorption Mechanisms and Permeability Studies
Influence of P-glycoprotein (P-gp) on Absorption
Dabigatran etexilate is a well-established substrate of the P-glycoprotein (P-gp) efflux transporter, also known as multidrug resistance protein 1 (MDR1). medsafe.govt.nznih.govtg.org.aunih.goveuropa.eu P-gp is highly expressed on the apical membrane of intestinal enterocytes, where it functions to pump substrates from within the cell back into the intestinal lumen, thereby limiting their absorption into the systemic circulation. tg.org.aunih.govuq.edu.au
The interaction with P-gp is a primary reason for the low oral bioavailability of dabigatran etexilate. tg.org.aunih.gov Once the prodrug is absorbed and hydrolyzed to its active form, dabigatran, it is no longer a substrate for P-gp. medsafe.govt.nznih.govresearchgate.net Therefore, P-gp's influence is confined to the initial absorption phase of the prodrug in the gastrointestinal tract. medsafe.govt.nz The clinical relevance of this interaction is demonstrated by studies involving P-gp inhibitors and inducers. Potent P-gp inhibitors can significantly increase the absorption and plasma concentrations of dabigatran, while P-gp inducers, such as rifampicin, can decrease its bioavailability by as much as 67%. nih.govtg.org.aunih.govnih.gov
Transporter Interactions beyond P-gp (e.g., OATP, BCRP)
While P-gp is the principal transporter affecting dabigatran etexilate's absorption, other transporters are considered in the broader context of drug-drug interaction studies. These include the Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporting Polypeptides (OATPs), which have overlapping substrate specificities with P-gp. researchgate.netscienceopen.com
Dabigatran etexilate is often included as a selective intestinal P-gp probe substrate in clinical "cocktail" studies designed to investigate a new drug's potential to interact with multiple transporters simultaneously. nih.govnih.gov These studies use a combination of probe drugs, such as rosuvastatin (B1679574) (a BCRP/OATP substrate) and pravastatin (B1207561) (an OATP substrate), alongside dabigatran etexilate to differentiate the effects on each transporter. nih.govnih.gov Although dabigatran etexilate is primarily used to assess P-gp inhibition, its inclusion in these complex studies highlights the interconnectedness of drug transport proteins in clinical pharmacokinetics. nih.gov In vitro, some compounds have been shown to inhibit P-gp, BCRP, and OATPs, underscoring the potential for complex interactions. researchgate.net
In Vitro Permeability Studies (e.g., Caco-2 cell monolayers)
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.goveuropa.eu These cells form a polarized monolayer with tight junctions, making them suitable for predicting the oral absorption of drug candidates. nih.goveuropa.eu
Permeability studies using Caco-2 cell monolayers have been instrumental in characterizing the absorption of dabigatran etexilate. These experiments confirm that the compound is a substrate for P-gp. nih.gov A key challenge in these in vitro assays is the metabolic instability of dabigatran etexilate due to hydrolysis by endogenous esterases (like CES1) expressed in the Caco-2 cells. nih.gov To obtain an accurate measure of permeability, experiments are often conducted in the presence of an esterase inhibitor. nih.gov
An in vitro study using this approach provided specific data on the permeability and efflux of dabigatran etexilate.
| Parameter | Value | Condition | Source |
|---|---|---|---|
| Apparent Permeability (Papp) | 29 × 10-6 cm/s | Intrinsic, with P-gp inhibitor | nih.gov |
| Efflux Ratio | 13.8 | Indicates P-gp substrate | nih.gov |
The high efflux ratio confirms that the basolateral-to-apical transport is significantly greater than the apical-to-basolateral transport, a characteristic feature of P-gp substrates. nih.gov The intrinsic apparent permeability (Papp) value, determined under conditions of complete P-gp blockage, suggests that the molecule itself has high permeability. nih.gov
Distribution Kinetics and Protein Binding in Research Models
The distribution of dabigatran throughout the body is a critical determinant of its efficacy and is influenced by its binding to plasma proteins and its movement across cellular barriers.
Plasma Protein Binding Characteristics of Dabigatran
Dabigatran exhibits low plasma protein binding, a characteristic that is consistent across different research models. In human plasma, the binding of dabigatran to proteins is approximately 35%. This low level of binding means that a substantial fraction of the drug in circulation is unbound and therefore pharmacologically active and available for distribution into tissues.
Mechanistic Models of Tissue Uptake and Efflux
The tissue distribution of dabigatran is not solely governed by passive diffusion but is also significantly influenced by active transport mechanisms. The prodrug, dabigatran etexilate, is a substrate for the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. medsafe.govt.nztg.org.au P-gp is a member of the ATP-binding cassette (ABC) transporter family and is strategically located in the apical membranes of various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. tg.org.auuq.edu.au Its primary function is to pump substrates out of cells, thereby limiting their absorption and tissue penetration. tg.org.auuq.edu.au
The role of P-gp in the disposition of dabigatran etexilate has been elucidated through various in vitro and in vivo studies, as well as through the development of mechanistic models such as physiologically-based pharmacokinetic (PBPK) models. nih.govnih.govresearchgate.net
P-glycoprotein-Mediated Efflux:
In the gastrointestinal tract, P-gp actively transports dabigatran etexilate that has been absorbed into the enterocytes back into the intestinal lumen, which is a major factor contributing to its low oral bioavailability. medsafe.govt.nztg.org.au Once dabigatran etexilate is hydrolyzed to its active form, dabigatran, it is no longer a substrate for P-gp. medsafe.govt.nz
Physiologically-Based Pharmacokinetic (PBPK) Models:
PBPK models are mathematical representations of the body that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. These models incorporate physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific parameters (e.g., solubility, permeability, metabolic rates) to predict drug concentrations in various tissues over time. nih.govresearchgate.net
These PBPK models have been instrumental in predicting drug-drug interactions. For instance, they can simulate how co-administration of a P-gp inhibitor would decrease the efflux of dabigatran etexilate in the gut, leading to increased absorption and higher plasma concentrations of dabigatran. nih.govresearchgate.net
Metabolic Pathways and Metabolite Characterization
The biotransformation of dabigatran is a key aspect of its pharmacokinetics, leading to the formation of metabolites with varying degrees of pharmacological activity.
Phase I and Phase II Biotransformation of Dabigatran
The metabolism of dabigatran is characterized by a minimal role of Phase I oxidative reactions and a predominant role of Phase II conjugation reactions.
Phase I Metabolism:
In vitro studies have demonstrated that dabigatran does not significantly inhibit cytochrome P450 (CYP) enzymes, and its metabolism is not dependent on this system. researchgate.net This indicates a low potential for clinically relevant drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP enzymes.
Phase II Metabolism:
The primary metabolic pathway for dabigatran is direct conjugation via glucuronidation. doi.org This process involves the covalent attachment of a glucuronic acid moiety to the carboxylic acid group of the dabigatran molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). doi.orgdrugbank.com This glucuronidation leads to the formation of pharmacologically active acylglucuronides. doi.orgnih.gov After oral administration, approximately 20% of the systemically available dabigatran is converted to these glucuronide conjugates. doi.org
Identification and Quantification of Active and Inactive Metabolites
Research has identified several metabolites of dabigatran, with the acylglucuronides being the most significant.
Acylglucuronide Metabolites:
Four isomeric acylglucuronides of dabigatran have been identified: the 1-O, 2-O, 3-O, and 4-O-acylglucuronides. doi.orgnih.gov These isomers are formed through the initial enzymatic formation of the 1-O-acylglucuronide, which can then undergo non-enzymatic intramolecular rearrangement (acyl migration) to form the other positional isomers. doi.orgdrugbank.com
Studies have shown that these acylglucuronide metabolites are pharmacologically active, exhibiting anticoagulant effects comparable to the parent compound, dabigatran. doi.orgnih.gov In vitro experiments have demonstrated that the 1-O-acylglucuronide and its isomeric rearrangement products have a similar potency in prolonging the activated partial thromboplastin (B12709170) time (aPTT) as dabigatran. doi.org However, another study suggested that the anticoagulant effect of the total dabigatran acylglucuronide (DABG) mixture may be weaker than that of dabigatran. nih.gov
Quantification of Metabolites:
The plasma concentrations of dabigatran and its acylglucuronide metabolites have been quantified in human plasma. Following a single oral dose of dabigatran etexilate, the peak plasma concentration of the total dabigatran acylglucuronide (DABG) has been reported to be higher than that of dabigatran itself. nih.gov One study reported that after a single 150 mg dose of dabigatran etexilate, the average peak plasma concentration of dabigatran was 87 ng/mL, while that of DABG was 266.8 ng/mL. nih.gov It has also been noted that the acylglucuronides account for approximately 10% to 20% of the total dabigatran in plasma. nih.gov
Enzymes Involved in Dabigatran Metabolism (e.g., Glucuronidation, CYP P450)
The biotransformation of dabigatran etexilate to dabigatran and the subsequent metabolism of dabigatran are mediated by specific enzyme systems.
Hydrolysis of Dabigatran Etexilate:
The conversion of the prodrug, dabigatran etexilate, to the active dabigatran is a two-step hydrolysis process mediated by carboxylesterases (CES). Dabigatran etexilate is first hydrolyzed by intestinal CES2 to an intermediate metabolite, which is then converted to dabigatran in the liver by CES1. nih.gov
Glucuronidation of Dabigatran:
As previously mentioned, cytochrome P450 enzymes play no significant role in the metabolism of dabigatran. The primary enzymes responsible for the metabolism of dabigatran are the UDP-glucuronosyltransferases (UGTs). doi.org Specifically, three UGT isoforms have been identified as being capable of catalyzing the glucuronidation of dabigatran: UGT1A9, UGT2B7, and UGT2B15. doi.orgdrugbank.comnih.gov Among these, UGT2B15 is considered the major contributor to the formation of dabigatran acylglucuronides. doi.orgdrugbank.com The involvement of multiple UGT enzymes suggests a low risk of clinically significant drug-drug interactions arising from the inhibition of a single UGT pathway. doi.org
Excretion Routes and Renal Clearance Mechanisms (Pre-clinical) of Dabigatran Etexilate Benzenesulfonate (B1194179) and Dabigatran
The elimination of dabigatran, the active metabolite of the prodrug dabigatran etexilate, is predominantly characterized by renal excretion of the unchanged parent drug. However, metabolic conjugation followed by biliary excretion also represents a notable route of clearance in pre-clinical investigations.
Following intravenous administration, the renal clearance of dabigatran accounts for approximately 80% of its total clearance. drugbank.com Mass balance studies following the oral administration of radiolabeled dabigatran have shown that approximately 7% of the radioactivity is recovered in the urine, while a significant 86% is found in the feces, underscoring the importance of both renal and non-renal, likely biliary, excretion pathways. drugbank.com
Mechanisms of Renal Secretion (e.g., Organic Anion Transporters)
In-depth in-vitro studies utilizing human embryonic kidney (HEK) 293 cells have been conducted to elucidate the specific transporters involved in the renal secretion of dabigatran. These investigations have revealed that dabigatran is not a substrate for the organic anion transporters (OATs) OAT1, OAT2, OAT3, or OAT4. nih.gov Similarly, no significant transport was observed via the organic cation transporters (OCTs) OCT1 and OCT2. nih.gov
Instead, the active renal secretion of dabigatran is mediated by the multidrug and toxin extrusion (MATE) proteins. Specifically, active uptake of dabigatran was observed in HEK293 cells expressing MATE1 and MATE2K. nih.gov The kinetics of this transport have been characterized by Michaelis-Menten constant (Km) values of 4.0 µM for MATE1 and 8.0 µM for MATE2K, indicating a significant role for these apical transporters in the renal clearance of dabigatran. nih.gov
While dabigatran etexilate is a substrate for the P-glycoprotein (P-gp) efflux transporter, dabigatran itself is considered a relatively poor substrate for both P-gp and the breast cancer resistance protein (BCRP). nih.gov
| Transporter | Interaction Status | Kinetic Parameter (Km) | Reference |
|---|---|---|---|
| Organic Anion Transporter 1 (OAT1) | No significant uptake | N/A | nih.gov |
| Organic Anion Transporter 2 (OAT2) | No significant uptake | N/A | nih.gov |
| Organic Anion Transporter 3 (OAT3) | No significant uptake | N/A | nih.gov |
| Organic Anion Transporter 4 (OAT4) | No significant uptake | N/A | nih.gov |
| Organic Cation Transporter 1 (OCT1) | No significant uptake | N/A | nih.gov |
| Organic Cation Transporter 2 (OCT2) | No significant uptake | N/A | nih.gov |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Active Uptake | 4.0 µM | nih.gov |
| Multidrug and Toxin Extrusion Protein 2K (MATE2K) | Active Uptake | 8.0 µM | nih.gov |
Biliary Excretion Contributions in Pre-clinical Species
Biliary excretion is a significant route of elimination for dabigatran, primarily after its metabolism via glucuronidation. Approximately 20% of a dabigatran dose is conjugated to form pharmacologically active acylglucuronides, which are then eliminated in the feces. mdpi.com This metabolic pathway is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B15 identified as the major contributing enzyme, and UGT1A9 and UGT2B7 playing minor roles. doi.orgnih.gov
Pre-clinical studies in rhesus monkeys have been instrumental in characterizing these metabolites. Following oral administration of dabigatran etexilate, four isomeric acylglucuronides of dabigatran were successfully isolated and purified from the urine of these animals. doi.orgnih.gov This indicates that while the glucuronides are primarily destined for biliary excretion, a portion can also be eliminated renally.
| Excretion Route | Percentage of Dose | Form of Excreted Compound | Reference |
|---|---|---|---|
| Renal (Urine) | ~7% (of radiolabeled dose) | Primarily unchanged dabigatran and some acylglucuronides | drugbank.com |
| Biliary/Fecal | ~86% (of radiolabeled dose) | Primarily acylglucuronides of dabigatran | drugbank.com |
Advanced Analytical Methodologies for Dabigatran Etexilate Benzenesulfonate Research
Chromatographic Techniques for Quantification in Biological Matrices (Research)
Chromatographic methods are fundamental in determining the concentration of dabigatran (B194492) etexilate and its active form, dabigatran, in various biological matrices. These techniques offer the high selectivity and sensitivity required for pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of dabigatran etexilate and its metabolites. ijpsr.inforesearchgate.net Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. ijpsr.infoijbpr.nethumanjournals.comwjpmr.comscholarsresearchlibrary.comrjpbcs.comresearchgate.net These methods are designed to be specific, precise, accurate, and robust, adhering to guidelines set by the International Council for Harmonisation (ICH). ijbpr.net
A typical HPLC method involves a C8 or C18 column and a mobile phase consisting of a buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (commonly acetonitrile). ijbpr.netscholarsresearchlibrary.com Detection is often performed using a UV detector at wavelengths such as 225 nm, 230 nm, or 255 nm. ijpsr.infoijbpr.netresearchgate.net The retention time for dabigatran etexilate mesylate has been reported to be around 3.0 to 4.8 minutes under specific conditions. ijpsr.infohumanjournals.com The linearity of these methods is established over a range of concentrations, for instance, from 20 µg/mL to 100 µg/mL, with high correlation coefficients (r² > 0.99). ijpsr.info
Forced degradation studies are often conducted to ensure the stability-indicating nature of the HPLC method, exposing the drug substance to stress conditions like acid, base, peroxide, and light. ijbpr.netrjpbcs.com This confirms that the method can accurately measure the analyte in the presence of its degradation products.
Table 1: Examples of HPLC Methods for Dabigatran Etexilate Analysis
| Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|---|
| Drug Substance | Dissolution in buffer/acetonitrile (B52724) mixture | Inertsil C8 | Ammonium formate buffer (pH 5.5) and acetonitrile | UV at 255 nm | ijbpr.net |
| Capsule Dosage Form | Extraction with acetonitrile | Zorbax C18 (100mm x 4.6mm, 3.5µm) | Acetonitrile:Water (70:30 v/v) | UV at 225 nm | ijpsr.info |
| Bulk and Tablet Form | Dissolution in methanol (B129727)/water | Grace C18 (5 micron) | Methanol:Water (90:10) | UV-Visible | humanjournals.com |
| Drug Substance | Dissolution in diluent | Inertsil ODS-4 (250mm x 4.6mm, 5µ) | Phosphate buffer (pH 3.0) and acetonitrile (gradient) | UV at 220 nm | scholarsresearchlibrary.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity
For applications requiring higher sensitivity and selectivity, such as quantifying low concentrations of dabigatran etexilate and its metabolites in human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govendotell.chresearchgate.netactascientific.comresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
LC-MS/MS methods have been developed for the simultaneous quantification of dabigatran etexilate, its active metabolite dabigatran, and dabigatran acylglucuronide in human plasma. nih.govresearchgate.net Sample preparation typically involves protein precipitation with acetonitrile. nih.govendotell.ch The chromatographic separation is often achieved on a C18 reverse-phase column. nih.gov
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) to ensure high specificity and sensitivity. nih.govnih.gov For instance, the m/z transitions monitored can be 629.464→290.100 for dabigatran etexilate, 472.300→289.100 for dabigatran, and 648.382→289.100 for dabigatran acylglucuronide. nih.gov These methods are validated according to regulatory guidelines and demonstrate excellent linearity, accuracy, and precision over a specified concentration range, such as 1.00-600.00 ng/mL. nih.gov
Table 2: LC-MS/MS Method Parameters for Dabigatran and Metabolites in Human Plasma
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Dabigatran Etexilate | 629.464 | 290.100 | ESI+ | nih.gov |
| Dabigatran | 472.300 | 289.100 | ESI+ | nih.gov |
| Dabigatran Acylglucuronide | 648.382 | 289.100 | ESI+ | nih.gov |
| Dabigatran | 472.20 | 289.10 | ESI+ | researchgate.net |
Chiral Chromatography for Stereoisomer Analysis
Chiral chromatography is a specialized branch of chromatography used for the separation of enantiomers. nih.govnih.govresearchgate.net Enantiomers are molecules that are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological properties. eijppr.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.goveijppr.com Common CSPs are based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases. eijppr.com While the literature extensively covers chiral separation techniques for various pharmaceuticals, specific applications detailing the chiral separation of dabigatran etexilate benzenesulfonate (B1194179) stereoisomers are less commonly reported in the provided search results. However, the principles of chiral chromatography, including the use of CSP-based columns and the mechanisms of chiral recognition such as hydrogen bonding and π-π interactions, are well-established and applicable to such analyses. nih.goveijppr.com
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of dabigatran etexilate benzenesulfonate and the identification of its metabolites.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of molecules. Both ¹H NMR and ¹³C NMR are utilized to characterize dabigatran etexilate and its related compounds. chemicalbook.comchemicalbook.comasianpubs.org The chemical shifts observed in the NMR spectrum provide detailed information about the molecular structure and the connectivity of atoms. For instance, the ¹H NMR spectrum of dabigatran etexilate mesylate has been recorded in solvents like DMSO and CDCl₃. asianpubs.org Comparative ¹H and ¹³C NMR spectral data have also been used to distinguish between dabigatran and its impurities. researchgate.net
Mass Spectrometry (MS) for Metabolite Identification
Mass Spectrometry (MS) is a critical technique for identifying metabolites of dabigatran etexilate. rsc.orgresearchgate.netnih.govijpras.com High-resolution mass spectrometry (HRMS) in a multistage mode (MSⁿ) allows for the determination of elemental compositions and the study of fragmentation patterns, which are essential for structure elucidation of unknown metabolites and degradation products. rsc.orgresearchgate.net
Studies have identified several degradation products of dabigatran etexilate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal). rsc.orgresearchgate.net For example, under hydrolytic stress, O-dealkylation and the formation of benzimidic acid derivatives have been observed. rsc.orgresearchgate.net The fragmentation pattern of dabigatran etexilate and its metabolites can be complex. For the active metabolite dabigatran, a key fragment ion at m/z 289.2 is formed from the protonated molecule at m/z 472.2 through a series of rearrangements and losses. nih.gov This detailed fragmentation analysis is crucial for confirming the identity of metabolites in complex biological samples. nih.govnih.gov
UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method employed for the quantitative estimation of dabigatran etexilate in bulk drug substances. This technique relies on the principle that the molecule absorbs light in the UV-Vis spectrum, and the amount of light absorbed is directly proportional to its concentration. The specific wavelength of maximum absorbance (λmax) is dependent on the solvent used to prepare the sample solution.
For dabigatran etexilate, various solvents have been utilized in research, leading to different reported λmax values. For instance, when methanol is used as the solvent, the λmax is observed at 226 nm. ijpar.com In acetonitrile, the absorbance maximum shifts to 313 nm. pharmasm.com Another method using 0.05N hydrochloric acid (HCl) as the solvent identified the λmax at 325 nm. researchgate.net
The method's validity for quantitative analysis is established by demonstrating linearity over a specific concentration range. Studies have confirmed a linear relationship between absorbance and concentration, typically with a high correlation coefficient (R²) of 0.999, indicating a strong correlation. ijpar.compharmasm.com For example, linearity has been established in the concentration range of 2-10 µg/ml in methanol and 3-15 µg/ml in acetonitrile. ijpar.compharmasm.com These validated UV-Vis spectrophotometric methods are considered simple, precise, and accurate for the analysis of the drug in its bulk form. ijpar.com
Interactive Data Table: UV-Vis Spectroscopy Parameters for Dabigatran Etexilate
| Parameter | Methanol | Acetonitrile | 0.05N HCl |
|---|---|---|---|
| λmax (nm) | 226 ijpar.com | 313 pharmasm.com | 325 researchgate.net |
| Linearity Range (µg/ml) | 2-10 ijpar.com | 3-15 pharmasm.com | 5-15 researchgate.net |
| Correlation Coefficient (R²) | 0.999 ijpar.com | 0.999 pharmasm.com | - |
Bioanalytical Method Validation for Research Purposes
Precision, Recovery, and Stability Considerations
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision studies include repeatability (intra-day precision) and intermediate precision (inter-day precision). iajpr.com For dabigatran etexilate, validated methods show high precision, with %RSD values well below the common acceptance limit of 2%. iajpr.comresearchgate.net For example, one HPLC method reported an intra-day precision %RSD of 0.09% and an inter-day precision %RSD of 0.04%. iajpr.com
Recovery , as part of the accuracy assessment, specifically quantifies the efficiency of the extraction process in isolating the analyte from the sample matrix. High and consistent recovery is essential for a reliable bioanalytical method. For dabigatran etexilate, methods have demonstrated excellent recovery, with reported values often in the high 90s, such as 96.67% to 100.1%. iajpr.comhumanjournals.com
Stability of the analyte in the biological matrix and during the analytical process is crucial for accurate quantification. Stability studies for dabigatran etexilate evaluate its integrity under various conditions, including storage at room temperature, refrigeration, and freeze-thaw cycles. scirp.org Solution stability is also assessed to ensure the drug does not degrade in the solvent used for analysis over a specific period, often 24 hours. iajpr.com Forced degradation studies, which are part of demonstrating specificity, also provide critical information on the drug's stability profile, showing its sensitivity to hydrolytic, oxidative, and photolytic stress. researchgate.net For instance, dabigatran etexilate is known to be sensitive to moisture and degrades under acidic conditions. nih.goviajpr.com
Interactive Data Table: Precision of HPLC Methods for Dabigatran Etexilate
| Precision Type | % RSD | Source |
|---|---|---|
| Intra-day | 0.09% | iajpr.com |
| Inter-day | 0.04% | iajpr.com |
| Intra-day | 0.07% | humanjournals.com |
| Inter-day | 0.08% | humanjournals.com |
| Repeatability | 0.40% | researchgate.net |
Methods for Assessing Prodrug Conversion and Esterase Activity (In Vitro)
Dabigatran etexilate is a double prodrug that requires a two-step enzymatic hydrolysis to become the active thrombin inhibitor, dabigatran. nih.gov This conversion is mediated by carboxylesterases (CES). nih.gov
In Vitro Enzyme Assays for Esterase Kinetics
In vitro enzyme assays are fundamental for characterizing the kinetics of dabigatran etexilate hydrolysis. These assays typically use recombinant human carboxylesterase-1 (CES1) and carboxylesterase-2 (CES2), as well as human liver S9 (HLS9) fractions and human intestinal microsomes (HIM), to simulate the metabolic environment. nih.govnih.gov
Research has shown that the conversion is a sequential process. CES2, which is highly expressed in the intestine, hydrolyzes the carbamate (B1207046) ester of dabigatran etexilate to form an intermediate metabolite, M2. nih.gov Subsequently, CES1, which is abundant in the liver, hydrolyzes the ethyl ester of the M2 intermediate to form the active drug, dabigatran. nih.gov An alternative, less prominent pathway involves CES1 first hydrolyzing the ethyl ester to form the M1 intermediate, which is then converted by CES2. nih.gov
To determine the enzyme kinetics, dabigatran etexilate is incubated with these recombinant enzymes or tissue fractions under conditions where metabolite formation is linear over time. nih.gov By varying the substrate concentration and measuring the initial rate of metabolite formation, key kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) can be determined. nih.govnih.gov These parameters provide insight into the efficiency and capacity of each enzyme in the metabolic pathway.
Interactive Data Table: In Vitro Enzyme Kinetics of Dabigatran Etexilate Hydrolysis
| Enzyme | Action | K_m (µM) | V_max (pmol/min/mg protein) | Source |
|---|---|---|---|---|
| CES1 | Hydrolyzes ethyl ester (forms M1) | 24.9 ± 2.9 | 676 ± 26 | nih.gov |
| CES2 | Hydrolyzes carbamate ester (forms M2) | 5.5 ± 0.8 | 71.1 ± 2.4 | nih.gov |
Monitoring of Prodrug and Active Drug Levels in Research Samples
To monitor the conversion process in vitro, highly sensitive and specific analytical methods are required to simultaneously measure the concentrations of the prodrug (dabigatran etexilate), its intermediates (M1 and M2), and the final active drug (dabigatran). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose. nih.govnih.gov
In a typical assay, samples from the in vitro incubation (e.g., with HLS9 or HIM) are collected at various time points. nih.gov The enzymatic reaction is stopped, often by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins. nih.gov An internal standard, such as a deuterated version of dabigatran (DAB-d3), is added to ensure accurate quantification. nih.gov After centrifugation, the supernatant is injected into the LC-MS/MS system. nih.gov
The LC component separates the different compounds based on their physicochemical properties, while the MS/MS detector provides highly selective and sensitive quantification by monitoring specific mass-to-charge ratio (m/z) transitions for each analyte. nih.gov This allows for the construction of time-course profiles showing the depletion of dabigatran etexilate and the formation and subsequent depletion or accumulation of its metabolites, providing a clear picture of the prodrug conversion pathway and kinetics in research samples. nih.gov
Pre Clinical Mechanistic Investigations and Model Systems
In Vitro Assays for Coagulation Pathway Modulation
In vitro assays are crucial for determining the direct effects of dabigatran (B194492), the active form of dabigatran etexilate, on the coagulation cascade. These tests utilize plasma from various species to quantify the compound's inhibitory effects on key coagulation parameters.
Thrombin Generation Assays (TGA) provide a global assessment of coagulation potential. In non-clinical studies using platelet-poor plasma, dabigatran has been shown to inhibit thrombin generation in a concentration-dependent manner. nih.gov The Endogenous Thrombin Potential (ETP), a key parameter of the TGA, is significantly reduced by dabigatran, with a reported IC₅₀ (the concentration causing 50% inhibition) of 0.56 µM. nih.gov
Table 1: In Vitro Thrombin Generation Inhibition by Dabigatran
| Assay Parameter | Effect | Reported Value | Source |
|---|---|---|---|
| Endogenous Thrombin Potential (ETP) | Inhibition | IC₅₀: 0.56 µM | nih.gov |
Standard coagulometric tests such as Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) are used to assess the extrinsic and intrinsic coagulation pathways, respectively. eclinpath.com As a direct thrombin inhibitor, dabigatran affects assays that depend on a final thrombin-mediated step. nih.govoup.com
In vitro studies using animal and human plasma demonstrate that dabigatran prolongs these clotting times in a concentration-dependent manner. nih.gov The aPTT is generally more sensitive to the effects of dabigatran than the PT. ahajournals.orgdroracle.ai For instance, in human platelet-poor plasma, the concentration of dabigatran required to double the aPTT was found to be 0.23 µM, whereas a higher concentration of 0.83 µM was needed to double the PT. nih.gov Studies in rabbit plasma have also been conducted, though some report low correlations between dabigatran concentration and PT/aPTT values, highlighting inter-species and assay variability. nih.gov
Table 2: In Vitro Effect of Dabigatran on Clotting Times in Human Plasma
| Assay | Parameter | Dabigatran Concentration | Source |
|---|---|---|---|
| aPTT | Doubling of clotting time | 0.23 µM | nih.gov |
In Vivo Pharmacodynamic Modeling in Animal Species
In vivo animal models are essential for understanding the pharmacodynamic effects of orally administered dabigatran etexilate, which requires absorption and metabolic conversion to the active dabigatran.
Rodent models, primarily rats and mice, have been extensively used to assess the in vivo anticoagulant activity of dabigatran etexilate. nih.govnih.gov Following oral administration of dabigatran etexilate to rats, a dose- and time-dependent prolongation of the aPTT is observed, with maximum effects seen approximately 30 to 120 minutes post-administration. nih.gov These studies confirm that the prodrug is effectively absorbed and converted to its active form, exerting a measurable systemic anticoagulant effect. nih.govnih.gov Further studies in rodent models have also utilized parameters such as cutaneous bleeding time to demonstrate the pharmacodynamic effect of different formulations of the compound. researchgate.net
Table 3: Pharmacodynamic Findings in Rodent Models
| Animal Model | Administration Route | Pharmacodynamic Endpoint | Finding | Source |
|---|---|---|---|---|
| Rat | Oral (Dabigatran Etexilate) | aPTT Prolongation | Dose- and time-dependent effect | nih.gov |
Non-rodent species, such as rabbits and rhesus monkeys, have been employed for more detailed mechanistic and pharmacokinetic/pharmacodynamic studies. nih.govnih.gov In rhesus monkeys, oral administration of dabigatran etexilate resulted in dose- and time-dependent anticoagulant effects, similar to those seen in rodents. nih.gov Rabbits have been used to establish integrated pharmacokinetic-pharmacodynamic models, linking intravenous dabigatran plasma concentrations to effects on activated clotting time (ACT) and thromboelastometry. nih.gov These non-rodent models provide valuable data on the drug's behavior in species with hemostatic systems that more closely resemble humans, helping to bridge the gap between early pre-clinical and clinical development.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Pre-clinical Settings
A key objective of pre-clinical evaluation is to establish a clear relationship between the concentration of the drug in the body (pharmacokinetics) and its biological effect (pharmacodynamics). For dabigatran, pre-clinical studies have successfully correlated its plasma concentrations with various anticoagulant markers. nih.govfrontiersin.org
In animal models, a direct and linear relationship is often observed between dabigatran plasma concentrations and the prolongation of clotting times like the aPTT and ecarin clotting time (ECT). nih.gov For example, an integrated PK/PD model developed in rabbits demonstrated that a delayed effect compartment model could effectively describe the relationship between dabigatran concentration and its anticoagulant effects. nih.gov Studies have consistently shown that as the plasma concentration of dabigatran increases, there is a proportional increase in its anticoagulant activity, which provides a predictable exposure-response profile. capes.gov.br This predictable PK/PD relationship is a cornerstone of its clinical use, suggesting that its anticoagulant effect can be reliably anticipated based on exposure levels. nih.govnih.gov
Table 4: Pre-clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Model Findings
| Animal Model | PK/PD Relationship | Key Finding | Source |
|---|---|---|---|
| Rabbit | Dabigatran Concentration vs. Activated Clotting Time (ACT) | A delayed effect compartment model best described the correlation. | nih.gov |
| Various | Dabigatran Concentration vs. aPTT, PT, anti-FIIa | Linear direct-effects models describe the correlation. | nih.gov |
Development of PK/PD Models for Mechanistic Understanding
The relationship between the concentration of dabigatran in the body (pharmacokinetics, PK) and its anticoagulant effect (pharmacodynamics, PD) has been characterized using integrated PK/PD models in pre-clinical animal studies. These models are crucial for understanding the drug's behavior and predicting its effects.
In one key study using a rabbit model, intravenous administration of dabigatran allowed for the characterization of its PK/PD profile without the confounding variables of oral absorption. nih.gov The data was best described by a two-compartment PK model. nih.gov This type of model conceptualizes the body as having a central compartment (representing blood and highly perfused organs) and a peripheral compartment, with the drug moving between them. nih.gov
The anticoagulant effect, measured by activated clotting time (ACT) and thromboelastometric reaction time, was described using a sigmoidal EMAX model. nih.gov This PD model relates the drug concentration to the observed effect, defining the maximum possible effect (EMAX) and the concentration at which half of the maximum effect is achieved (EC50 or Ce50). nih.gov The link between the PK and PD models was established using an effect compartment model, which accounts for the delay between the drug concentration in the plasma and the observed effect at the target site. nih.gov
Preclinical pharmacokinetic studies in various animal models were fundamental in demonstrating that the prodrug, dabigatran etexilate, is efficiently metabolized to its active form, dabigatran. nih.gov Physiologically based pharmacokinetic (PBPK) models have also been developed, integrating in vitro data and physiological parameters to simulate the drug's disposition. frontiersin.orgnih.govresearchgate.net These PBPK models are sophisticated tools that incorporate processes like intestinal absorption, metabolism, and transporter-mediated efflux to provide a mechanistic understanding of the drug's behavior. researchgate.netuni-saarland.de
Table 1: Pharmacokinetic Parameters for Intravenous Dabigatran in a Rabbit Model (Standardized to 70 kg)
| Parameter | Value | Description |
|---|---|---|
| Clearance (CL) | 0.135 L/min | The rate at which the drug is removed from the central compartment. nih.gov |
| Inter-compartment Clearance (Q) | 0.33 L/min | The rate of drug transfer between the central and peripheral compartments. nih.gov |
| Central Volume of Distribution (V1) | 12.3 L | The apparent volume of the central compartment. nih.gov |
| Peripheral Volume of Distribution (V2) | 30.1 L | The apparent volume of the peripheral compartment. nih.gov |
Prediction of Target Occupancy and Exposure-Response Relationships in Animals
Pre-clinical studies have established a clear dose- and exposure-response relationship for dabigatran's anticoagulant activity. The primary target of dabigatran is the thrombin molecule, and its inhibition prevents the formation of fibrin (B1330869) clots. nih.govdrugbank.com
In a rat model of venous thrombosis, intravenous dabigatran demonstrated a dose-dependent reduction in thrombus formation, with a 50% effective dose (ED50) of 0.033 mg/kg and complete inhibition at 0.1 mg/kg. nih.gov Oral administration of the prodrug, dabigatran etexilate, also inhibited thrombus formation in a dose- and time-dependent manner, with a rapid onset of action observed within 30 minutes of administration. nih.gov
The exposure-response relationship was further detailed in the rabbit model, where the concentration of dabigatran required to produce 50% of the maximal effect (Ce50) on activated clotting time was 20.1 mg/L. nih.gov The relationship between plasma concentration and coagulation times was characterized, showing a rapid equilibration between the drug in plasma and its effect at the site of action, with an equilibration half-time of less than two minutes. nih.gov
Table 2: Pharmacodynamic Parameters for Intravenous Dabigatran in a Rabbit Model
| Parameter | Value | Description |
|---|---|---|
| Ce50 (ACT) | 20.1 mg/L | The effect-site concentration eliciting half of the maximal effect on Activated Clotting Time. nih.gov |
| EMAX (ACT) | 899 seconds | The maximal effect on Activated Clotting Time. nih.gov |
| Equilibration Half-Time (T1/2keo) | 1.4 minutes | The half-time for the equilibration between plasma and effect-site concentrations. nih.gov |
Investigation of Drug-Drug Interactions (DDIs) in Pre-clinical Models
Pre-clinical models are essential for identifying potential drug-drug interactions (DDIs). For dabigatran etexilate, investigations have focused on interactions mediated by drug transporters and metabolic enzymes.
Transporter-Mediated DDIs (e.g., P-gp inhibitors/inducers)
Dabigatran etexilate is a known substrate of the efflux transporter P-glycoprotein (P-gp), whereas its active form, dabigatran, is not. drugbank.comfda.gov This means that the absorption and bioavailability of the prodrug can be significantly affected by other drugs that inhibit or induce P-gp activity in the intestine.
In vitro transcellular transport studies using Caco-2 cell monolayers, a model for the intestinal barrier, have been instrumental in predicting these interactions. nih.govresearchgate.net These studies showed that potent P-gp inhibitors significantly reduced the efflux of dabigatran etexilate, thereby increasing its permeability across the cell layer. nih.govresearchgate.net The findings from these in vitro systems have been shown to align with DDI occurrences observed in clinical studies. nih.govresearchgate.net PBPK models have also been developed to virtually simulate and predict the impact of P-gp inhibitors, such as verapamil (B1683045) and clarithromycin, on dabigatran exposure. nih.govnih.govnih.gov
Table 3: In Vitro Inhibition of P-gp Mediated Dabigatran Etexilate Transport
| P-gp Inhibitor | Finding |
|---|---|
| Clarithromycin | Inhibited P-gp-mediated transport of dabigatran etexilate in Caco-2 cells. nih.govresearchgate.net |
| Cyclosporin (B1163) A | Inhibited P-gp-mediated transport of dabigatran etexilate in Caco-2 cells. nih.govresearchgate.net |
| Itraconazole | Inhibited P-gp-mediated transport of dabigatran etexilate in Caco-2 cells. nih.govresearchgate.net |
| Ketoconazole (B1673606) | Inhibited P-gp-mediated transport of dabigatran etexilate in Caco-2 cells. nih.govresearchgate.net |
| Quinidine | Inhibited P-gp-mediated transport of dabigatran etexilate in Caco-2 cells. nih.govresearchgate.net |
| Ritonavir | Inhibited P-gp-mediated transport of dabigatran etexilate in Caco-2 cells. nih.govresearchgate.net |
Enzyme-Mediated DDIs (e.g., Metabolic Enzyme Inhibitors/Inducers)
The bioconversion of the prodrug dabigatran etexilate to its active form, dabigatran, is a hydrolysis reaction catalyzed by carboxylesterase enzymes (CES), primarily CES2 in the intestine and CES1/2 in the liver. nih.govnih.gov The active moiety, dabigatran, is not a substrate, inhibitor, or inducer of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of many drugs. fda.gov This indicates a low potential for enzyme-mediated DDIs involving the CYP450 system.
However, more recent and nuanced pre-clinical investigations using PBPK modeling have explored the potential role of CYP3A-mediated metabolism. frontiersin.orgnih.gov These studies suggest that while P-gp plays a role, the intestinal CYP3A-mediated oxidation of an intermediate metabolite of dabigatran etexilate (BIBR0951) may also contribute to DDIs, particularly when co-administered with dual CYP3A/P-gp inhibitors like clarithromycin. frontiersin.orgnih.gov This suggests that while direct CYP-mediated metabolism of dabigatran is negligible, metabolic pathways of its intermediates could have some involvement in DDIs. frontiersin.orgnih.gov
Impact on Coagulation Parameters in Animal Models
Pre-clinical DDI studies also assess the pharmacodynamic consequences of co-administration, specifically the impact on coagulation. In a rat tail bleeding time model, the effect of dabigatran on hemostasis was evaluated. nih.gov Following intravenous administration of dabigatran, a statistically significant prolongation of bleeding time was observed only at doses that were substantially higher than those required for full antithrombotic efficacy. nih.gov At the maximum therapeutically effective dose (0.1 mg/kg), there was no significant increase in the tendency to bleed. nih.gov This finding in an animal model suggests a therapeutic window where antithrombotic effects can be achieved without a corresponding high risk of bleeding, a critical parameter that is assessed when considering the impact of potential DDIs.
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of dabigatran (B194492) etexilate is a complex process that has been the subject of considerable research to improve efficiency, yield, and safety while reducing environmental impact.
Initial synthetic routes for dabigatran etexilate, while effective, often involved multiple steps, the use of hazardous reagents, and tedious purification methods such as column chromatography, making them less suitable for large-scale industrial production. google.comgoogle.comresearchgate.net For instance, many early processes utilized n-hexyl chloroformate for the final acylation step, a reagent that can introduce impurities that affect the final product's quality. researchgate.netasianpubs.org
A recent review highlights that while several efficient synthetic routes now exist, there remains a need to incorporate newer technologies like flow chemistry and novel catalysts to further enhance sustainability, reduce hazardous waste, and improve waste management in the production of dabigatran etexilate. acs.org The principles of green chemistry, which emphasize atom economy and the reduction of hazardous substances, are central to these future synthetic explorations. nih.gov
Table 1: Comparison of Synthetic Approaches for Dabigatran Etexilate
| Feature | Traditional Routes | Improved / Novel Routes |
|---|---|---|
| Key Reagent | n-hexyl chloroformate researchgate.net | n-hexyl-4-nitrophenyl carbonate acs.orgnih.gov, pure n-hexanol asianpubs.org |
| Purification | Often requires column chromatography google.comresearchgate.net | Simplified purification, direct crystallization of intermediates google.com |
| Yield | Lower overall yields due to multiple steps and purification losses google.com | Higher overall yields (e.g., 66-85%) asianpubs.orgacs.org |
| Impurity Profile | Higher potential for impurities from reagents like chloroformate researchgate.net | Substantially eliminates the formation of key potential impurities acs.orgnih.gov |
| Scalability | Less suitable for large-scale production researchgate.net | Designed for industrial scale, cost-effective google.comderpharmachemica.com |
Advanced Structural Biology of Dabigatran-Target Interactions
A precise understanding of how dabigatran interacts with its target, thrombin, at the molecular level is crucial for designing next-generation inhibitors and understanding potential resistance mechanisms. Advanced structural biology techniques are at the forefront of this research.
The foundational understanding of the dabigatran-thrombin interaction comes from X-ray crystallography. The crystal structure of dabigatran in complex with human α-thrombin (PDB ID: 1KTS) has been resolved, revealing how the inhibitor binds to the active site cleft of the enzyme. nih.govresearchgate.net This structure shows that dabigatran occupies the active site, blocking its catalytic function and preventing the conversion of fibrinogen to fibrin (B1330869). nih.gov
While the crystal structure with wild-type thrombin is well-established, future research is directed towards studying complexes with thrombin variants. Such studies are critical for understanding how mutations in the thrombin gene could confer resistance to dabigatran. Although specific cryo-electron microscopy (cryo-EM) structures of dabigatran bound to thrombin variants are not yet widely reported, cryo-EM has proven to be a powerful tool for visualizing large, dynamic complexes within the coagulation cascade. For example, the cryo-EM structure of the prothrombin-prothrombinase complex has provided unprecedented insight into the activation of prothrombin to thrombin. nih.govthebloodproject.com This demonstrates the potential of cryo-EM to elucidate the structural basis of interactions between thrombin variants and their inhibitors in a near-native state.
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for exploring the dynamic nature of the dabigatran-thrombin interaction. drugbank.comnih.gov These methods complement static crystallographic data by simulating the movement and interaction of the molecules over time, providing deeper insights into binding stability and the specific contributions of individual amino acid residues. thieme-connect.comresearchgate.net
MD simulations have been used to analyze the binding of dabigatran to both wild-type thrombin and engineered thrombin variants. thieme-connect.com These studies have identified key residues within thrombin's active site that are critical for stabilizing the inhibitor, including Asp189c in the specificity pocket and Trp215c in the S4 subsite. thieme-connect.com Simulations have also highlighted the roles of other residues, such as Arg173c and Gly219c, in ensuring the correct conformation and coordination of dabigatran within the binding pocket. thieme-connect.comresearchgate.net
Furthermore, simulations of thrombin variants with modified subsites have been performed to predict mechanisms of resistance. These computational analyses projected that certain mutations could lead to a larger inhibitor binding pocket and reduced contributions from key interactive residues, thereby weakening inhibitor binding. thieme-connect.comresearchgate.net Such computational predictions are invaluable for guiding the experimental development and testing of engineered thrombin variants and for anticipating potential clinical resistance.
Table 2: Key Thrombin Residues in Dabigatran Interaction Identified by Molecular Dynamics
| Residue | Location/Subsite | Role in Interaction | Reference |
|---|---|---|---|
| Asp189c | S1 Specificity Pocket | Key interactive residue for inhibitor stabilization | thieme-connect.com |
| Trp215c | S4 Subsite | Key interactive residue for inhibitor stabilization | thieme-connect.com |
| Arg173c | - | Contributes to dabigatran coordination | thieme-connect.com |
| Gly219c | - | Contributes to correct conformation of bound dabigatran | thieme-connect.comresearchgate.net |
| Tyr60cA | - | Interaction predicted to be reduced in certain resistant variants | thieme-connect.com |
| Glu192c | - | Interaction predicted to be reduced in certain resistant variants | thieme-connect.com |
Mechanistic Investigations of Variability in Pharmacokinetic Parameters
Despite its predictable anticoagulant effect in the general population, significant interindividual variability in plasma concentrations of dabigatran has been observed. asianpubs.org This variability is a key area of research, with a focus on the genetic factors that influence the drug's absorption and metabolism. Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, by esterases, primarily carboxylesterase 1 (CES1) in the liver. The prodrug is also a substrate for the P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 gene, which affects its absorption.
While much of the pharmacogenetic research on dabigatran has been conducted in human cohorts, animal models provide a controlled environment to investigate the direct impact of specific genetic variations without confounding patient-specific factors. Animal studies can elucidate the precise mechanistic consequences of polymorphisms in esterase or transporter genes. For example, animal models with specific knockouts or humanized versions of genes like CES1 or ABCB1 can be used to quantify the exact contribution of these proteins to dabigatran's pharmacokinetic profile. Studies in animal models have shown that female fertility can be affected at certain doses, and while male fertility was not impacted in short-term studies, effects cannot be ruled out.
Research in human populations has identified several single nucleotide polymorphisms (SNPs) in the CES1 and ABCB1 genes that are associated with variations in dabigatran plasma levels. Genome-wide association studies (GWAS) have provided robust evidence for these links. The findings from these human studies inform the hypotheses tested in animal models.
Table 3: Key Genetic Polymorphisms Affecting Dabigatran Pharmacokinetics (Human Studies)
| Gene | SNP | Effect on Dabigatran | Clinical Association | Reference(s) |
|---|---|---|---|---|
| CES1 | rs2244613 | Associated with lower trough concentrations of active dabigatran. | Associated with a lower risk of bleeding. | google.comthieme-connect.com |
| CES1 | rs8192935 | Associated with variations in peak concentrations. | No consistent association with clinical events reported. | google.comacs.orgthieme-connect.com |
| CES1 | rs71647871 (G143E) | Induces a loss of CES1 function, leading to decreased systemic exposure. | May reduce the risk of hemorrhage. | google.comacs.org |
| ABCB1 | rs4148738 | Associated with variations in peak concentrations. | Not consistently associated with clinical events. | google.comdrugbank.comthieme-connect.com |
| ABCB1 | rs1045642 | Associated with increased peak concentrations. | Inconsistent association with clinical outcomes. | google.comacs.org |
Future research using animal models will be essential to dissect the complex interplay between these genetic variants and other factors, such as co-administered drugs that also inhibit or induce these pathways. These mechanistic studies will be crucial for developing strategies to personalize dabigatran therapy and minimize variability in patient response.
Influence of Physiological Factors on Prodrug Activation (In Vitro/Animal)
Dabigatran etexilate is a double prodrug that requires a two-step metabolic conversion to its active form, dabigatran. This bioactivation process is dependent on various physiological factors, and its intricacies are a subject of ongoing research. The conversion is initiated by ubiquitous esterases in the intestine, liver, and blood, but the efficiency can be modulated by local physiological conditions.
Physiologically-based pharmacokinetic (PBPK) models have been developed to simulate the behavior of dabigatran etexilate and its metabolites. nih.gov These models are crucial for interrogating the impact of specific physiological variables on the drug's absorption and activation. One critical factor identified through these models is the pH of the gastrointestinal microenvironment. nih.gov The solubility and dissolution rate of dabigatran etexilate are pH-dependent, which in turn affects its supersaturation and precipitation kinetics. nih.gov PBPK analyses have demonstrated a high sensitivity of dabigatran exposure to these factors, highlighting the need for further in vitro and animal studies to fully characterize the influence of gut pH, transit time, and enzymatic activity variations on prodrug activation. nih.gov
Animal models remain essential for studying these dynamics. Studies in rats, rabbits, and pigs have been used to establish the dose- and time-dependent antithrombotic effects following oral administration of the prodrug. nih.gov However, future research aims to refine these models to better mimic human physiological variability, such as in diabetic states where altered metabolic and plasma lipid profiles could potentially influence anticoagulant response. researchgate.net
Comparative Molecular Pharmacology with Next-Generation Anticoagulants
The advent of direct oral anticoagulants (DOACs) has shifted the landscape of antithrombotic therapy. These agents, including direct thrombin inhibitors and factor Xa inhibitors, offer more predictable pharmacokinetic and pharmacodynamic profiles compared to traditional vitamin K antagonists. nih.gov While their clinical anticoagulant effects are broadly similar, their distinct molecular mechanisms and pharmacological properties warrant detailed comparison. nih.gov
Head-to-Head Mechanistic Comparisons of Direct Thrombin Inhibitors
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI). nih.govnih.gov Unlike indirect inhibitors such as heparins, which require antithrombin as a cofactor, DTIs bind directly to the thrombin molecule. nih.govnih.gov This allows them to inhibit both free (circulating) and fibrin-bound thrombin, a key mechanistic advantage. nih.govnih.gov
The class of DTIs includes several agents that differ in their binding mechanisms and molecular characteristics.
Binding: DTIs can be univalent, binding only to the active catalytic site of thrombin, or bivalent, binding to both the catalytic site and a substrate recognition site (exosite 1). researchgate.net Dabigatran is a univalent DTI. nih.gov In contrast, bivalent inhibitors like bivalirudin (B194457) bind reversibly to both the active site and exosite 1. researchgate.net
Reversibility: Dabigatran's binding to thrombin is reversible, which contributes to its predictable pharmacodynamic profile. nih.gov
Molecular Size: Dabigatran is a low-molecular-weight molecule, which facilitates its oral bioavailability as a prodrug. nih.gov This contrasts with older parenteral DTIs like hirudin, which are much larger molecules. nih.gov
Interactive Table: Mechanistic Comparison of Select Direct Thrombin Inhibitors
| Feature | Dabigatran | Argatroban (B194362) | Bivalirudin |
|---|---|---|---|
| Target Binding | Univalent (Catalytic Site) | Univalent (Catalytic Site) | Bivalent (Catalytic Site & Exosite 1) |
| Binding Nature | Reversible, Competitive | Reversible | Reversible |
| Molecular Weight | Small Molecule | Small Molecule (527 Da) | Peptide (2180 Da) |
| Administration Route | Oral (as prodrug) | Intravenous | Intravenous |
| Cofactor Required | No | No | No |
| Inhibits Fibrin-Bound Thrombin | Yes | Yes | Yes |
This table is based on information from sources nih.govnih.govresearchgate.net.
Profiling of Off-Target Interactions at a Molecular Level
While highly specific for thrombin, the journey of dabigatran etexilate through the body involves interactions with other proteins that can influence its disposition. A primary molecular interaction of the prodrug, dabigatran etexilate, is with the efflux transporter P-glycoprotein (P-gp). nih.gov
In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have confirmed that dabigatran etexilate is a substrate of P-gp. nih.gov This means P-gp actively transports the prodrug out of intestinal cells and back into the gut lumen, reducing its net absorption. The interaction is significant enough that dabigatran etexilate has been proposed as a probe substrate for assessing intestinal P-gp inhibition in drug-drug interaction (DDI) studies. nih.gov The presence of potent P-gp inhibitors like clarithromycin, cyclosporin (B1163) A, itraconazole, and ketoconazole (B1673606) can significantly reduce the efflux of dabigatran etexilate in these in vitro systems, providing a molecular basis for observed clinical interactions. nih.govfda.gov
Conversely, dabigatran itself does not significantly interact with the cytochrome P450 enzyme system, which is a major pathway for the metabolism of many other drugs, including warfarin. nih.govnih.gov This lack of CYP-mediated interaction results in a lower potential for a wide range of drug-drug interactions. nih.govresearchgate.net
Development of Advanced Analytical Tools for Complex Biological Systems
The quantification of dabigatran etexilate and its active form, dabigatran, in complex biological matrices like human plasma is critical for pharmacokinetic studies. This requires the development and validation of highly sensitive and specific analytical methods.
Several advanced analytical techniques are employed for this purpose. A prominent method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This technique offers high sensitivity and selectivity, allowing for the precise measurement of dabigatran concentrations even when they are very low. researchgate.net A typical LC-MS/MS method involves:
Sample Preparation: Extraction of the drug and an internal standard (e.g., a stable isotope-labeled version like dabigatran ¹³C₆) from the plasma sample, often using solid-phase extraction. researchgate.net
Chromatographic Separation: Separation of the analytes from other plasma components using a reversed-phase column, such as a C18 column. researchgate.netresearchgate.net
Mass Spectrometric Detection: Ionization of the molecules and detection using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition (e.g., m/z 472.20 → 289.10 for dabigatran). researchgate.net
Other techniques like high-performance liquid chromatography (HPLC) with UV detection have also been developed, offering a simpler and more economical, though typically less sensitive, alternative for quantification in pharmaceutical dosage forms. researchgate.net
Interactive Table: Advanced Analytical Methods for Dabigatran
| Technique | Application | Key Parameters | Source |
|---|---|---|---|
| LC-MS/MS | Quantification in human plasma | Stationary Phase: C18; Mobile Phase: Ammonium (B1175870) formate (B1220265)/methanol (B129727)/acetonitrile (B52724); Detection: MRM mode | researchgate.net |
| RP-HPLC | Estimation in capsule dosage form | Stationary Phase: C18; Mobile Phase: Methanol/Water (70:30); Detection: UV at 230 nm | researchgate.net |
| EEMF with SWANRF | Simultaneous quantification of prodrug and drug in biological fluids | Excitation-emission matrix fluorescence combined with second-order calibration algorithms | researchgate.net |
This table summarizes information from the cited sources.
The continuous evolution of analytical tools, such as the move towards quadrupole time-of-flight liquid chromatography-mass spectrometry (Q-TOF LC-MS), aims to provide even more detailed characterization of complex biological medicines and their metabolites. americanpharmaceuticalreview.com
Integration of Omics Technologies for Systems Pharmacology
Future research is moving beyond single-pathway analysis towards a more holistic understanding of drug effects through systems pharmacology. nih.gov This approach integrates multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—with quantitative pharmacokinetic and pharmacodynamic (PK/PD) modeling. nih.govyoutube.comresearchgate.net
For a compound like dabigatran etexilate, this means:
Identifying Genetic Modulators: Genomic studies can identify genetic variants (e.g., in genes for esterases or transporters like P-gp) that may influence an individual's response to the drug. nih.gov
Mapping Network Effects: Transcriptomic and proteomic analyses can reveal how dabigatran affects the expression of numerous genes and proteins beyond the coagulation cascade, uncovering both intended therapeutic effects and potential off-target activities at a network level. youtube.com
Building Predictive Models: By integrating this vast molecular data with PK/PD information, researchers can build sophisticated Quantitative Systems Pharmacology (QSP) models. researchgate.net These models aim to simulate the drug's effect on the entire biological system, potentially predicting efficacy and identifying biomarkers for patient response. nih.govyoutube.com
The goal of integrating omics is to create a comprehensive map of a drug's mechanism of action, enabling a more personalized and predictive approach to therapy. frontiersin.org
Refinement of Pre-clinical Models for Predictive Research
The predictive power of preclinical research relies on the quality and relevance of the models used. For dabigatran etexilate, research has utilized various animal models of thrombosis, including in rats, rabbits, and pigs, to establish its fundamental antithrombotic efficacy before human trials. nih.govnih.gov These models demonstrated a dose-dependent inhibition of clot formation in both venous and arterial settings. nih.gov
However, there is a continuous drive to refine these models to improve their translation to clinical outcomes. One major area of refinement is the development of sophisticated computational models. Physiologically-based pharmacokinetic (PBPK) models, for instance, represent a significant advancement. nih.gov By incorporating in vitro data and known physiological parameters, these models can simulate the absorption, distribution, metabolism, and excretion (ADME) of dabigatran etexilate and its metabolites, allowing researchers to predict how changes in formulation or physiological state might affect drug exposure without conducting new animal or human studies. nih.gov
Another avenue of refinement involves creating novel chemical entities based on the dabigatran scaffold and testing them in animal models to overcome specific limitations. For example, a fluorinated derivative of dabigatran etexilate was synthesized and tested in rats, showing significantly increased absolute bioavailability compared to the parent compound. nih.gov This type of preclinical study, which combines synthetic chemistry with pharmacodynamic and pharmacokinetic evaluation in animals, is crucial for developing next-generation compounds with improved properties. nih.gov These refined preclinical approaches are essential for building a more accurate and predictive bridge between laboratory discovery and clinical application. nih.govnih.gov
Development of More Physiologically Relevant In Vitro Systems
A significant frontier in understanding the behavior of dabigatran etexilate lies in the development of in vitro systems that more accurately mimic human physiology. Traditional dissolution and absorption models have provided foundational knowledge, but there is a recognized need for more dynamic and predictive systems.
One major area of progress is the application of physiologically-based pharmacokinetic (PBPK) modeling. nih.gov These models integrate drug-specific properties with system-specific physiological parameters to simulate the absorption, distribution, metabolism, and excretion of a compound. For dabigatran etexilate, PBPK models have been developed to explore how formulation variables impact its absorption, which is known to be a limiting factor for this Biopharmaceutics Classification System (BCS) Class 2 drug. nih.gov These models incorporate data on factors like the drug's solubility, permeability, and the effect of the acidic microenvironment provided by the core of its formulation. nih.govnih.gov By simulating these interactions, researchers can predict how changes in a formulation might affect the drug's bioavailability, helping to address the high sensitivity of dabigatran's exposure to precipitation kinetics and supersaturation ratios. nih.gov There is a recognized scarcity of PBPK models for dabigatran etexilate that incorporate such comprehensive mechanistic absorption details. nih.gov
Physicochemical Parameters for Dabigatran Etexilate PBPK Model
| Parameter | Value | Description |
|---|---|---|
| Molecular Weight (g/mol) | 627.7 | The mass of one mole of the dabigatran etexilate prodrug. |
| LogP | 4.77 | A measure of the compound's lipophilicity, affecting membrane permeability. |
| pKa (Base) | 4.0, 6.7 | Indicates the ionization state of the molecule at different pH values, crucial for solubility and absorption. |
| Aqueous Solubility (mg/mL) | 1.8 | The maximum concentration of the drug that can dissolve in water, a key factor in its dissolution rate. |
This table summarizes key physicochemical inputs used in developing a physiologically-based pharmacokinetic (PBPK) model for dabigatran etexilate, as detailed in related research. nih.gov
Beyond computational models, advanced cell-based in vitro systems are being employed to probe the drug's effects at a cellular level. For instance, studies using Human Umbilical Vein Endothelial Cells (HUVECs) have been used to investigate the impact of dabigatran on cellular processes beyond coagulation. mdpi.com Research has explored its effects on oxidative stress, a key factor in endothelial damage. mdpi.com In one such model, dabigatran was shown to reduce the production of reactive oxygen species (ROS) in endothelial cells that were stimulated with oxidized cholesterol, suggesting a potential antioxidant activity. mdpi.com This research indicates that dabigatran may reverse DNA single-strand breaks induced by oxidative damage. mdpi.com These types of studies provide a more nuanced understanding of the drug's pleiotropic effects.
Findings from In Vitro HUVEC Model with Dabigatran
| Condition | Observation | Implication |
|---|---|---|
| HUVECs + Oxidized Cholesterol | Increased Reactive Oxygen Species (ROS) production and DNA damage. | Establishes a model of oxidative vascular endothelial damage. |
| HUVECs + Oxidized Cholesterol + Dabigatran | Reduced ROS production and reversal of DNA strand breaks. mdpi.com | Suggests dabigatran has antioxidant properties and may protect endothelial cells from oxidative damage. mdpi.com |
This table outlines the experimental setup and key findings from a study using a HUVEC in vitro model to assess the effects of dabigatran on oxidative stress. mdpi.com
Future work in this area will likely involve more complex "organ-on-a-chip" technologies, which can simulate the interactions between multiple cell types and tissues, providing an even more accurate prediction of in vivo responses without the use of live animal models.
Advanced Animal Models for Mechanistic Elucidation
While in vitro models are powerful, in vivo animal models remain essential for understanding the integrated physiological and pharmacological effects of a drug. For dabigatran etexilate, animal models have been crucial in demonstrating its antithrombotic efficacy before clinical trials. nih.gov Future research continues to rely on advanced and specialized animal models to answer specific mechanistic questions.
Preclinical pharmacological studies have utilized both venous and arterial thrombosis models to establish the effectiveness of dabigatran as an antithrombotic agent. nih.gov More sophisticated models have been developed to test its efficacy in specific, challenging scenarios. For example, a swine model where a mechanical heart valve was grafted onto the descending aorta was used to evaluate dabigatran's ability to prevent valve thrombus and platelet deposition compared to low-molecular-weight heparin. nih.gov In another study, swine that underwent mitral valve replacement received dabigatran to assess its long-term performance in preventing thrombosis on artificial surfaces. nih.gov These large animal models are critical because their cardiovascular systems more closely resemble that of humans, providing valuable data on how the drug interacts with prosthetic devices and complex hemodynamic environments.
Further research questions that could be addressed with advanced animal models include:
Exploring the full spectrum of its anti-inflammatory and antioxidant effects in vivo: Building on the in vitro findings mdpi.com, animal models of inflammatory diseases like atherosclerosis could elucidate whether the observed antioxidant effects translate into meaningful therapeutic outcomes.
Investigating drug interactions in a complex biological system: While some drug-drug interaction studies can be performed in vitro, animal models allow for the investigation of complex interactions involving multiple metabolic pathways and organ systems that are not yet possible to fully replicate in vitro.
Understanding bleeding mechanisms: Animal models of controlled bleeding are invaluable for studying the precise mechanisms by which anticoagulants can lead to hemorrhage and for testing the efficacy and speed of reversal agents under physiological conditions. prnewswire.com
The continued development and refinement of these animal models are paramount for a deeper mechanistic understanding of dabigatran etexilate, ultimately helping to optimize its use and inspire the development of future anticoagulants. nih.govnih.gov
Q & A
Q. What methodological approaches are recommended for developing stability-indicating HPLC methods for dabigatran etexilate benzenesulfonate?
A Quality by Design (QbD) framework is advised, incorporating risk assessment and design of experiments (DoE) to optimize chromatographic conditions. Key steps include:
- Column selection (e.g., Inertsil ODS-3V) and gradient elution with ammonium formate buffer (mobile phase A) and acetonitrile (mobile phase B) .
- Validation per ICH guidelines, including forced degradation studies under acidic/alkaline hydrolysis, oxidation, and thermal stress to confirm method robustness .
- Isolation and characterization of degradants (e.g., via LC-MS) to propose degradation pathways, such as neutral hydrolysis forming a major impurity .
Q. How should renal function monitoring be integrated into longitudinal studies of dabigatran etexilate in atrial fibrillation patients?
Q. What bioanalytical techniques are validated for quantifying dabigatran plasma concentrations in pharmacokinetic studies?
- LC-MS/MS with isotope dilution : Deuterium-labeled dabigatran (e.g., [²H₄] or [²H₇] variants) improves precision by correcting for matrix effects .
- Sample preparation: Plasma and urine require protein precipitation or solid-phase extraction to isolate dabigatran from its prodrug and metabolites .
Advanced Research Questions
Q. How can genetic polymorphisms explain interindividual variability in dabigatran pharmacokinetics and bleeding risk?
- CES1 rs2244613 : Each minor allele reduces trough concentrations by 15% (95% CI: 10–19%) and lowers bleeding risk (OR: 0.67; 95% CI: 0.55–0.82) .
- ABCB1 rs4148738 : Influences peak concentrations, necessitating dose adjustments in carriers of renal impairment .
- Methodological implication : Genome-wide association studies (GWAS) in cohorts like RE-LY (n=2,944) are critical for identifying pharmacogenomic markers .
Q. How should contradictory data on dabigatran-associated myocardial infarction (MI) risk be analyzed in meta-analyses?
- Stratification by comparator : Dabigatran 150 mg showed a 45% increased MI risk vs. warfarin (OR: 1.45; 95% CI: 1.11–1.91) but reduced mortality (OR: 0.88; 95% CI: 0.78–1.00) .
- Dose-specific analysis : The 110 mg dose’s safety profile is driven by RE-LY trial data, highlighting the need for trial heterogeneity assessment .
- Statistical models : Use Peto odds ratios (fixed-effect) to balance rare events and small study biases .
Q. What synthetic strategies are employed for deuterium-labeled dabigatran etexilate in tracer studies?
Q. How can dabigatran dosing be personalized beyond fixed regimens in research settings?
- Exposure-response modeling : Plasma concentration thresholds (e.g., >200 ng/mL for bleeding risk) guide dose adjustments using Bayesian estimation .
- Renal function integration : Creatinine clearance (CrCl) thresholds (e.g., <50 mL/min for dose reduction) must align with genetic variants (e.g., CES1) .
Q. What methodologies address dabigatran’s stability challenges in formulation studies?
- Degradation pathway mapping : Neutral hydrolysis generates a benzimidazole degradant, requiring pH-controlled formulations .
- Excipient screening : Use antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation in capsule formulations .
Key Data Points from Evidence
- Clinical Efficacy : In the RE-LY trial, dabigatran 150 mg reduced stroke risk by 34% vs. warfarin (RR: 0.66; 95% CI: 0.53–0.82) with comparable major bleeding rates (3.11% vs. 3.36%/year) .
- Safety : Hemorrhagic stroke risk was lower with dabigatran (0.10–0.12%/year) vs. warfarin (0.38%/year) .
- Analytical Sensitivity : Deuterium-labeled standards achieve >98% isotopic purity, critical for trace-level quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
